molecular formula C6H8N2O3 B1220906 5,5-Dimethylbarbituric acid CAS No. 24448-94-0

5,5-Dimethylbarbituric acid

Cat. No.: B1220906
CAS No.: 24448-94-0
M. Wt: 156.14 g/mol
InChI Key: LAOZSCRCYVBSJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethylbarbituric acid can be synthesized through the reaction of urea with malonic acid derivatives. The process involves the condensation of urea with diethyl malonate in the presence of a base, followed by cyclization to form the barbituric acid ring .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted barbiturates, which have applications in medicinal chemistry .

Scientific Research Applications

5,5-Dimethylbarbituric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Barbituric Acid: The parent compound, which lacks pharmacological activity but serves as a precursor for various derivatives.

    Phenobarbital: A widely used barbiturate with anticonvulsant properties.

    Thiopental: A barbiturate used as an anesthetic agent.

Uniqueness: 5,5-Dimethylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its derivatives have a wide range of applications, making it a versatile compound in both research and industry .

Properties

IUPAC Name

5,5-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-6(2)3(9)7-5(11)8-4(6)10/h1-2H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOZSCRCYVBSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020509
Record name 5,5-Dimethylbarbituric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24448-94-0
Record name 5,5-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24448-94-0
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Record name 5,5-Dimethylbarbituric acid
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Record name 24448-94-0
Source DTP/NCI
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Record name 5,5-Dimethylbarbituric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylbarbituric acid
Source European Chemicals Agency (ECHA)
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Record name 5,5-DIMETHYLBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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